molecular formula C8H14F3NO2 B7976339 Tert-butyl 2-amino-4,4,4-trifluorobutanoate

Tert-butyl 2-amino-4,4,4-trifluorobutanoate

Cat. No.: B7976339
M. Wt: 213.20 g/mol
InChI Key: TWAWKELJYPDHJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-4,4,4-trifluorobutanoate is a fluorinated amino acid derivative This compound is of significant interest in various fields of scientific research due to its unique chemical properties, which include the presence of a trifluoromethyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-4,4,4-trifluorobutanoate typically involves the alkylation of a glycine Schiff base with a trifluoromethylated alkyl halide under basic conditions. One method employs a recyclable chiral auxiliary to form a nickel (II) complex with the glycine Schiff base, which is then alkylated with trifluoromethyl ethyl iodide. The resultant alkylated nickel (II) complex is disassembled to reclaim the chiral auxiliary and produce 2-amino-4,4,4-trifluorobutanoic acid, which is subsequently converted to the tert-butyl ester .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and auxiliaries is also common to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-4,4,4-trifluorobutanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions include substituted amino acids, oxo derivatives, and coupled products with various organic moieties. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

Tert-butyl 2-amino-4,4,4-trifluorobutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4,4,4-trifluorobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. This allows the compound to modulate biological pathways and exert its effects at lower concentrations compared to non-fluorinated analogs .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,4,4-trifluorobutanoic acid: A closely related compound without the tert-butyl ester group.

    Tert-butyl 2-amino-3,3,3-trifluoropropanoate: A similar compound with one less carbon in the backbone.

    Tert-butyl 2-amino-4,4-difluorobutanoate: A compound with two fluorine atoms instead of three.

Uniqueness

Tert-butyl 2-amino-4,4,4-trifluorobutanoate is unique due to the combination of the tert-butyl ester group and the trifluoromethyl group.

Properties

IUPAC Name

tert-butyl 2-amino-4,4,4-trifluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO2/c1-7(2,3)14-6(13)5(12)4-8(9,10)11/h5H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAWKELJYPDHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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